(R)-2-(methylthio)-4-(pyrrolidin-3-ylthio)pyrimidine hydrochloride
CAS No.: 1421025-23-1
Cat. No.: VC8239692
Molecular Formula: C9H14ClN3S2
Molecular Weight: 263.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1421025-23-1 |
|---|---|
| Molecular Formula | C9H14ClN3S2 |
| Molecular Weight | 263.8 g/mol |
| IUPAC Name | 2-methylsulfanyl-4-[(3R)-pyrrolidin-3-yl]sulfanylpyrimidine;hydrochloride |
| Standard InChI | InChI=1S/C9H13N3S2.ClH/c1-13-9-11-5-3-8(12-9)14-7-2-4-10-6-7;/h3,5,7,10H,2,4,6H2,1H3;1H/t7-;/m1./s1 |
| Standard InChI Key | OYVUMCUAACKZGL-OGFXRTJISA-N |
| Isomeric SMILES | CSC1=NC=CC(=N1)S[C@@H]2CCNC2.Cl |
| SMILES | CSC1=NC=CC(=N1)SC2CCNC2.Cl |
| Canonical SMILES | CSC1=NC=CC(=N1)SC2CCNC2.Cl |
Introduction
The pyrimidine ring in (R)-2-(methylthio)-4-(pyrrolidin-3-ylthio)pyrimidine hydrochloride serves as the central scaffold, with sulfur-containing substituents at positions 2 (methylthio) and 4 (pyrrolidin-3-ylthio). The pyrrolidine ring adopts a five-membered saturated structure, with the thioether linkage at the 3-position introducing stereochemical complexity. X-ray crystallographic data from analogous compounds, such as (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, reveal that chiral centers in similar systems exhibit well-defined configurations, with dihedral angles between aromatic and heterocyclic rings often below 10° . For instance, the dihedral angle between pyrimidine and pyrazolyl rings in the referenced compound is 6.4°, suggesting a near-planar arrangement that may influence molecular interactions .
The hydrochloride salt form enhances solubility and stability, a common modification in pharmaceutical candidates. A structurally related compound, (R)-4-chloro-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (CAS# 1421041-97-5), shares the pyrrolidine and methylthio substituents but differs in the pyrimidine’s 4-position substitution (chloro vs. thioether) . This comparison highlights the role of substituent electronic properties in modulating reactivity and bioactivity.
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of (R)-2-(methylthio)-4-(pyrrolidin-3-ylthio)pyrimidine hydrochloride likely involves sequential nucleophilic substitution reactions. A plausible route, inferred from methods used for analogous compounds, proceeds as follows:
-
Chloropyrimidine Intermediate: Begin with 2,4-dichloropyrimidine. Selective substitution at position 4 with pyrrolidin-3-thiol under basic conditions (e.g., K₂CO₃ in DMF) forms the 4-(pyrrolidin-3-ylthio) intermediate .
-
Methylthio Introduction: React the remaining chloro group at position 2 with methanethiol or a methylthiolate nucleophile.
-
Chiral Resolution: Separate enantiomers via chiral chromatography, as demonstrated in the synthesis of (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, which achieved 99% enantiomeric excess using a Chiralpak column .
-
Salt Formation: Treat the free base with hydrochloric acid to yield the hydrochloride salt .
Reaction Conditions and Yields
Critical parameters include:
-
Temperature: Reactions often proceed at 50–90°C to optimize kinetics without promoting side reactions .
-
Solvents: Polar aprotic solvents like DMF facilitate nucleophilic substitutions, while methanol or ethanol aids in crystallization .
-
Catalysts/Bases: Potassium carbonate or sodium hydride deprotonate thiols, enhancing nucleophilicity .
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 70°C | 80–85 | |
| 2 | NaSCH₃, EtOH | 75–80 | |
| 3 | Chiral chromatography | 90–95 |
Physicochemical and Spectroscopic Properties
Molecular Characteristics
-
Molecular Formula: C₁₀H₁₅ClN₄S₂ (free base: C₁₀H₁₄N₄S₂; HCl adds Cl⁻ and H⁺).
-
Molecular Weight: 298.84 g/mol (free base: 262.37 g/mol + HCl).
-
Spectral Data:
Stability and Solubility
As a hydrochloride salt, the compound exhibits enhanced aqueous solubility compared to the free base. Analogous compounds, such as (R)-4-chloro-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, are typically stable at room temperature but may degrade under prolonged exposure to moisture .
Comparative Analysis with Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume